methyl (3-propanoyl-1H-indol-1-yl)acetate
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Description
Methyl (3-propanoyl-1H-indol-1-yl)acetate is a chemical compound with the molecular formula C14H15NO3 . It is a derivative of indole, a heterocyclic compound that is commonly found in nature .
Molecular Structure Analysis
The molecular structure of methyl (3-propanoyl-1H-indol-1-yl)acetate consists of a 1H-indol-1-yl group attached to a propanoyl group and an acetate group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications
A study by Gadegoni and Manda (2013) synthesized novel compounds including indole derivatives for antimicrobial activities. These compounds were tested against Gram-positive and Gram-negative bacteria, showing potential in antimicrobial and anti-inflammatory activities (Gadegoni & Manda, 2013).
Corrosion Inhibition
Research by Missoum et al. (2013) involved the synthesis of indole derivatives, demonstrating their effectiveness as corrosion inhibitors. This study highlights the application in protecting metals against corrosion, especially in acidic environments (Missoum et al., 2013).
Novel Oxidations
Morales-Ríos, Bucio-Vásquez, and Joseph-Nathan (1993) explored the oxidation of indole derivatives, leading to the creation of novel functionalized compounds. This research contributes to the understanding of chemical reactions involving indoles and their potential applications in synthesizing new materials (Morales-Ríos et al., 1993).
Synthesis of Pyrazole Derivatives
A study by Swarnkar, Ameta, and Vyas (2014) involved the synthesis of pyrazole derivatives containing indole. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Swarnkar, Ameta, & Vyas, 2014).
Hydroarylation for Biological and Pharmaceutical Applications
Kutubi and Kitamura (2011) conducted a study on the hydroarylation of propynoic acid and its esters with indoles. The synthesized compounds have significant implications in the biological and pharmaceutical fields, particularly in the development of drugs and therapeutic agents (Kutubi & Kitamura, 2011).
properties
IUPAC Name |
methyl 2-(3-propanoylindol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-13(16)11-8-15(9-14(17)18-2)12-7-5-4-6-10(11)12/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPHRCAGDHDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3-propanoyl-1H-indol-1-yl)acetate |
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